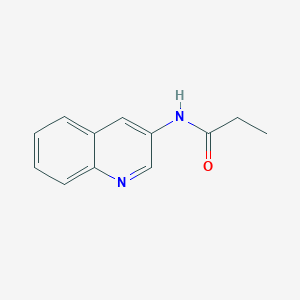

N-(Quinolin-3-Yl)propanamide

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-quinolin-3-ylpropanamide |

InChI |

InChI=1S/C12H12N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

MISHSHICMVHYDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

N-(Quinolin-3-Yl)propanamide serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for modifications that can lead to the development of novel compounds with enhanced properties. The versatility of quinoline motifs has made them essential in organic synthesis, particularly in creating pharmacologically active agents .

Biological Applications

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics like Ciprofloxacin. For instance, derivatives of quinoline have been synthesized that outperform traditional antimicrobials in vitro .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation. In several studies, derivatives of this compound were tested against human cancer cell lines such as HCT-116 and MCF-7, with some compounds exhibiting low micromolar IC₅₀ values, indicating potent anticancer effects .

Medicinal Applications

Drug Development

The biological activities of this compound make it a candidate for drug development, particularly in treating infections and cancer. Its mechanism involves inhibiting specific molecular targets associated with bacterial DNA synthesis and cancer cell division . The compound's potential as an anticancer agent is particularly noteworthy, as it may serve as a lead structure for developing new therapeutic agents .

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized in the formulation of drugs aimed at treating infectious diseases and cancers. Its ability to act on multiple biological pathways enhances its value as a pharmaceutical intermediate .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex quinoline derivatives | Essential for organic synthesis; versatile modifications possible |

| Antimicrobial | Efficacy against various pathogens | Outperformed standard antibiotics in certain tests |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells | Low micromolar IC₅₀ values against HCT-116 and MCF-7 cell lines |

| Drug Development | Potential candidate for new therapeutic agents | Mechanism involves targeting bacterial DNA synthesis and cancer cell division |

| Industrial Use | Utilized in pharmaceutical formulations | Valuable intermediate for drugs treating infections and cancers |

Case Studies

-

Antimicrobial Efficacy Study

In vitro tests conducted by Amer et al. revealed that certain quinoline hybrids exhibited broader antibacterial activity than Ciprofloxacin against multiple bacterial strains, highlighting the potential of this compound derivatives in developing new antibiotics . -

Anticancer Activity Research

A study focused on synthesizing methyl derivatives of quinoxaline compounds demonstrated selective targeting capabilities towards cancer cells, with several compounds showing promising antiproliferative activity against human cancer lines . This underscores the therapeutic potential of this compound in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Propanamide Chain

Chain Length and Substitutions

- N-(Quinolin-3-yl)pentanamide Derivatives: Compounds like N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) feature a pentanamide chain instead of propanamide. This extended chain improves flexibility and binding to dopamine D3 receptors, as demonstrated by synthesis yields of 41% and distinct NMR profiles (e.g., δ 9.35 ppm for NH in CDCl3) . Key Data:

| Compound | Chain Length | Substituent | Yield (%) | Key NMR Signals (δ, ppm) |

|---|---|---|---|---|

| 10d | Pentanamide | 2-(Trifluoromethoxy)phenyl | 41 | 9.35 (NH), 8.83 (quinoline-H) |

| 10c | Pentanamide | 2-(Trifluoromethyl)phenyl | 32 | 8.89 (quinoline-H), 7.82 (aromatic-H) |

| S13 | Propanamide | tert-Butylamino, oxolan-3-yl | 90 | 7.69 (quinolinyl 8-H), 172.3 (C=O) |

- Impact of Chain Length :

Shorter chains (propanamide) reduce steric hindrance, favoring enzyme inhibition (e.g., BACE1 in S13 ), while longer chains (pentanamide) enhance receptor binding (e.g., D3 ligands in 10d ) .

Substituent Effects

Quinoline Positional Isomers

- Quinolin-3-yl vs. Quinolin-6-yl: Compounds like (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () demonstrate that substituent position affects cytotoxicity. Quinolin-3-yl derivatives often show enhanced receptor binding due to spatial alignment with target sites .

Preparation Methods

Synthesis of 3-Cyanoquinoline Derivatives

An alternative route involves synthesizing 3-cyanoquinoline followed by hydrolysis. 3-Bromoquinoline undergoes palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C for 24 hours. The resulting 3-cyanoquinoline is hydrolyzed to the corresponding amide using H₂O₂ and K₂CO₃ in ethanol/water (3:1) at 80°C for 6 hours. Acidification with HCl precipitates N-(quinolin-3-yl)propanamide (Yield: 50–55%).

Limitations :

-

Requires multi-step synthesis, lowering overall yield.

Reductive Amination Pathways

Ketone Intermediate Formation

3-Acetylquinoline, prepared via Friedel–Crafts acylation, undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol. The reaction proceeds at 60°C for 8 hours, yielding this compound after purification (Yield: 60–65%).

Mechanistic Insight :

-

NaBH₃CN selectively reduces the imine intermediate, preventing over-reduction of the quinoline ring.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.80 (s, 1H, NH), 8.45 (d, J = 2.4 Hz, 1H, quinoline-H), 8.10–7.20 (m, 6H, aromatic), 2.45 (q, J = 7.6 Hz, 2H, CH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (CO), 148.5–121.2 (aromatic carbons), 38.4 (CH₂), 9.1 (CH₃).

-

HRMS (ESI) : m/z calcd for C₁₂H₁₂N₂O [M+H]⁺: 201.1022; found: 201.1028.

Purity Assessment

HPLC analysis (C₁₈ column, acetonitrile/water 70:30, 1.0 mL/min) shows ≥98% purity, with retention time = 6.2 minutes.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Propionyl Chloride | 68–72 | 95–97 | Simple, one-step | Acyl chloride handling |

| DCC Coupling | 75–80 | 98–99 | Mild conditions | DCU byproduct removal |

| Nitrile Hydrolysis | 50–55 | 90–92 | Avoids acylating agents | Multi-step, low yield |

| Reductive Amination | 60–65 | 93–95 | Functional group tolerance | Requires ketone synthesis |

Industrial-Scale Considerations

For kilogram-scale production, the DCC coupling method is preferred due to reproducibility and scalability. Continuous flow systems minimize DCU filtration challenges, while in-line HPLC monitoring ensures batch consistency. Solvent recovery (acetonitrile) reduces costs by 40% compared to batch processes .

Q & A

Basic: What is the standard synthetic route for preparing N-(quinolin-3-yl)propanamide derivatives targeting dopamine D3 receptors?

Answer:

The synthesis involves a two-step process (Scheme 1, ):

Amide Formation : Quinolin-3-amine reacts with 5-bromopentanoyl chloride in anhydrous dichloromethane using triethylamine as a base, yielding intermediates like 5-bromo-N-(quinolin-3-yl)pentanamide.

Nucleophilic Substitution : The bromine atom is displaced by aryl piperazines (e.g., 2-(trifluoromethoxy)phenylpiperazine) under reflux in acetone with K₂CO₃ as the base.

Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the acid chloride.

- Purification via normal-phase chromatography (e.g., 100% DCM → 100% EtOAc → 10% MeOH/DCM) is critical to isolate intermediates. Final products may require secondary amine-phase chromatography for purity (41% yield reported for compound 10d) .

Advanced: How do structural modifications of aryl piperazine substituents influence dopamine D3 vs. D2 receptor selectivity?

Answer:

The study by Blass et al. (2021) demonstrates that substituents on the aryl piperazine moiety directly modulate receptor selectivity :

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance D3 affinity by stabilizing interactions with hydrophobic pockets in the receptor’s binding site.

- Steric Effects : Bulky groups (e.g., 2,3-dichlorophenyl in compound 10g) reduce off-target D2 binding due to steric hindrance.

Methodological Insight : - Radioligand Binding Assays : Competitive binding experiments using [³H]spiperone or [³H]7-OH-DPAT quantify affinity (Kᵢ values).

- Selectivity Index : Calculated as (Kᵢ D2 / Kᵢ D3). For example, 10d showed >100-fold selectivity for D3 over D2 receptors .

Basic: What analytical techniques validate the structural integrity of this compound derivatives?

Answer:

- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.8 ppm) and amide NH (δ ~9.35 ppm). For 10d, the quinoline protons appear at δ 8.83 (d, J = 2.48 Hz) and 8.78 (s) .

- Mass Spectrometry (LC/MS) : Confirm molecular ion peaks (e.g., [M+H⁺] = 439.30 for 10d) .

- Chromatography : Normal-phase HPLC with UV detection ensures purity (>95% by area).

Advanced: How can researchers address low yields during the displacement of bromine with aryl piperazines?

Answer:

Low yields (e.g., 41% for 10d) often stem from:

- Incomplete Reaction : Prolong reflux time (24–48 hours) and monitor via TLC.

- Byproduct Formation : Use excess aryl piperazine (1.2–1.5 equiv) to drive the reaction.

- Purification Challenges : Employ sequential chromatography (normal-phase followed by amine-phase) to separate unreacted starting materials and piperazine byproducts .

Advanced: What experimental design principles guide structure-activity relationship (SAR) studies for this compound class?

Answer:

- Variable Substituent Libraries : Synthesize derivatives with diverse aryl piperazine groups (e.g., electron-deficient vs. electron-rich aryl rings) .

- Pharmacological Profiling : Test all analogs in parallel for D3/D2 binding, functional efficacy (cAMP inhibition), and cytotoxicity (e.g., SRB assay ).

- Computational Modeling : Docking studies (e.g., using D3 receptor crystal structures) predict binding modes and guide rational design .

Advanced: How should researchers resolve contradictory binding affinity data between in vitro and cellular assays?

Answer:

- Assay Conditions : Ensure consistency in buffer composition (e.g., Mg²⁺ concentration affects G-protein coupling).

- Membrane Preparation : Use homogeneous D3-expressing cell lines (e.g., HEK293) to minimize receptor subtype cross-talk.

- Data Normalization : Include reference ligands (e.g., raclopride for D2, PD128907 for D3) as internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.